molecular formula C19H24O2Si B13986475 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 118171-02-1

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B13986475
CAS No.: 118171-02-1
M. Wt: 312.5 g/mol
InChI Key: SWJFINTVMBQINN-UHFFFAOYSA-N
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Description

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is an organic compound with the molecular formula C19H24O2Si. It is a derivative of acetone, where one of the hydrogen atoms is replaced by a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of acetone with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

    Biology: It can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves its ability to act as a protecting group. The silyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This makes it valuable in multi-step organic synthesis where selective protection and deprotection are required .

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with dimethylsilyl instead of diphenylsilyl.

    2-Propanone, 1-[[(1,1-dimethylethyl)trimethylsilyl]oxy]-: Contains a trimethylsilyl group instead of diphenylsilyl.

Uniqueness

The uniqueness of 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- lies in its diphenylsilyl group, which provides greater steric hindrance and stability compared to other silyl groups. This makes it particularly useful in protecting sensitive functional groups during complex synthetic processes .

Properties

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxypropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2Si/c1-16(20)15-21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFINTVMBQINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391385
Record name 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118171-02-1
Record name 2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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